4-(Pyridin-3-yl)-2-nitroaniline
Overview
Description
4-(Pyridin-3-yl)-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It consists of a pyridine ring substituted at the 3-position with a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-yl)-2-nitroaniline typically involves the nitration of 4-(Pyridin-3-yl)aniline. One common method is the reaction of 4-(Pyridin-3-yl)aniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the aniline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly nitrating agents and solvents is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-yl)-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The aniline group can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-(Pyridin-3-yl)-2-phenylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-(Pyridin-3-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)-2-nitroaniline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity.
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: This compound has similar structural features but includes a thiophene ring, which imparts different electronic properties and biological activities.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4-(Pyridin-3-yl)-2-nitroaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both a nitro group and a pyridine ring provides a versatile platform for further chemical modifications and the development of novel compounds with diverse applications.
Biological Activity
4-(Pyridin-3-yl)-2-nitroaniline, also known by its CAS number 167959-19-5, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring attached to a nitroaniline moiety. This unique structure contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, antimicrobial agent, and as a modulator of enzymatic activity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study utilizing the MTT assay demonstrated that the compound inhibited cell proliferation in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 20 | |
MCF-7 | 15 | |
A549 | 25 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate moderate to strong antibacterial effects.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Pseudomonas aeruginosa | 16 |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced cell viability.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the nitro group can lead to increased ROS production, contributing to oxidative stress in cells.
- DNA Interaction : As a nitroaniline derivative, it may interact with DNA, potentially leading to mutagenic effects under certain conditions.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A detailed investigation on various cancer cell lines showed that treatment with the compound led to significant apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In another study focusing on bacterial infections, this compound was tested against multi-drug resistant strains, showing promising results that could lead to further development of new antibiotics .
Safety and Toxicity
While the biological activities are promising, toxicity assessments indicate that the compound's safety profile requires thorough investigation. Preliminary studies suggest that it does not exhibit significant toxicity at therapeutic doses; however, further studies are needed to evaluate long-term effects and potential side effects.
Properties
IUPAC Name |
2-nitro-4-pyridin-3-ylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-10-4-3-8(6-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWQSHAKHTVWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440363 | |
Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167959-19-5 | |
Record name | 4-(Pyridin-3-yl)-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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